molecular formula C8H13N3O2 B8376269 Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate

Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B8376269
M. Wt: 183.21 g/mol
InChI Key: ICMAOIIEPLSQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:

    Reagents: Azide, alkyne, copper(I) catalyst

    Solvent: Typically, a polar solvent such as dimethyl sulfoxide (DMSO) or water

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of automated systems and in-line monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and fungicides.

    Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole rings.

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit fungal enzymes, leading to the disruption of fungal cell wall synthesis and ultimately causing cell death. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 1-isopropyl-1H-1,2,3-triazole-5-carboxylate can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: The parent compound, which lacks the ethyl and isopropyl groups.

    1,2,4-Triazole: A structural isomer with different nitrogen atom positions.

    Fluconazole: A well-known antifungal agent that contains a triazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 3-propan-2-yltriazole-4-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-4-13-8(12)7-5-9-10-11(7)6(2)3/h5-6H,4H2,1-3H3

InChI Key

ICMAOIIEPLSQFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=NN1C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 2H-1,2,3-triazole-4-carboxylate (1.5 g), potassium carbonate (2.64 g) and 2-iodopropane (1.91 ml) in dry acetonitrile (30 ml) was stirred at 50-60° C. under nitrogen for 2 h. Further 2-iodopropane (0.955 ml) was added and the mixture was stirred at 50-60° C. under nitrogen for 1.5 h. The mixture was cooled to room temperature and allowed to stand for 4 days. The mixture was filtered through a 2 g silica SPE column eluting with ethyl acetate. The solution was concentrated in vacuo, Purification by chromatography on silica gel (100 g cartridge), eluting with a gradient of 0-100% ethyl acetate in cyclohexane over 40 min gave the title compound (315 mg) as a colourless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
1.91 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.955 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.